molecular formula C11H14Cl2 B14054589 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene

Cat. No.: B14054589
M. Wt: 217.13 g/mol
InChI Key: NWPXFMZYTXQUIS-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms, one on the benzene ring and the other on the propyl side chain, along with an ethyl group attached to the benzene ring. It is used in various chemical processes and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-5-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) to ensure the selective chlorination of the desired positions on the benzene ring and the propyl chain.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The crude product is then purified using techniques like distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 1-hydroxy-2-(3-hydroxypropyl)-5-ethylbenzene.

    Oxidation: Formation of 1-chloro-2-(3-chloropropyl)-5-ethylbenzoic acid.

    Reduction: Formation of 1-chloro-2-(3-propyl)-5-ethylbenzene.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(3-chloropropyl)benzene
  • 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene
  • 1-Chloro-2-(3-chloropropyl)-5-methylbenzene

Uniqueness

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14Cl2

Molecular Weight

217.13 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-4-ethylbenzene

InChI

InChI=1S/C11H14Cl2/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

NWPXFMZYTXQUIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCCl)Cl

Origin of Product

United States

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